![molecular formula C19H21N3O3 B2406481 N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-phenoxypropanamide CAS No. 2097896-15-4](/img/structure/B2406481.png)

N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-phenoxypropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

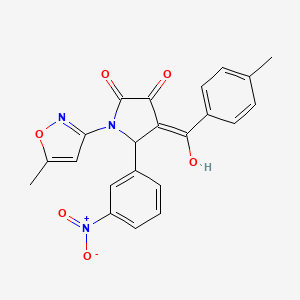

The compound “N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-phenoxypropanamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is a common feature in many biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups and a heterocyclic ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Scientific Research Applications

Corrosion Inhibition

Research by Leçe et al. (2008) examined Schiff base compounds with similar structural features for their corrosion inhibitive properties on mild steel in acidic solutions. The study suggests that the presence of nitrogen, oxygen, and sulfur donors in such compounds can significantly enhance corrosion inhibition efficiency, with some compounds achieving up to 97% efficiency (Leçe, Emregül, & Atakol, 2008).

Gene Expression Regulation

Gottesfeld et al. (1997) explored small molecules targeting specific DNA sequences to control gene expression. Synthetic polyamides containing N-methylimidazole and N-methylpyrrole amino acids showed affinity and specificity for DNA comparable to DNA-binding proteins, indicating potential for therapeutic applications in regulating gene expression (Gottesfeld, Neely, Trauger, Baird, & Dervan, 1997).

Synthesis of Heterocycles

Grošelj et al. (2013) developed a method for synthesizing N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates starting from N-protected α-amino acids. This work illustrates the utility of enaminones, derived from amino acids, in constructing functionalized heterocycles, demonstrating the compound's relevance in synthetic organic chemistry (Grošelj, Žorž, Golobič, Stanovnik, & Svete, 2013).

Luminescence Sensitization

Tigaa et al. (2017) investigated the sensitization of luminescence in lanthanide ions by ZnS nanoparticles capped with Schiff base ligands. This study highlights the potential applications of similar compounds in enhancing the luminescence efficiency of lanthanide ions, which could be useful in lighting and display technologies (Tigaa, Lucas, & de Bettencourt-Dias, 2017).

Future Directions

The compound “N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-phenoxypropanamide” and similar compounds with a pyrrolidine ring have potential in drug discovery . Future research could focus on exploring the biological activity of these compounds and optimizing their properties for therapeutic use.

Properties

IUPAC Name |

N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]-2-phenoxypropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c1-14(25-17-6-3-2-4-7-17)19(24)21-12-15-10-16(13-20-11-15)22-9-5-8-18(22)23/h2-4,6-7,10-11,13-14H,5,8-9,12H2,1H3,(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLCGXNJVVQQVKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CC(=CN=C1)N2CCCC2=O)OC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[(2-Methyl-1,3-oxazol-4-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2406410.png)

![(4Ar,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-4a-carboxylic acid;hydrochloride](/img/structure/B2406412.png)

![(4-(3-Methoxyphenyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone](/img/structure/B2406414.png)

![7,7-Difluoro-2-oxabicyclo[4.1.0]heptane-1-carbonitrile](/img/structure/B2406416.png)

![Ethyl 2-(((4,4-dimethyl-2,6-dioxo-3,5-dioxanylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate](/img/structure/B2406417.png)

![6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2406419.png)